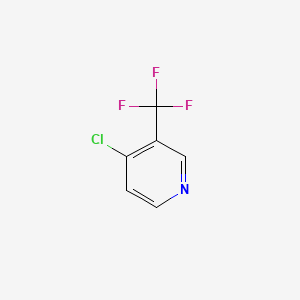4-Chloro-3-(trifluoromethyl)pyridine
CAS No.: 387824-63-7
Cat. No.: VC3784635
Molecular Formula: C6H3ClF3N
Molecular Weight: 181.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 387824-63-7 |
|---|---|
| Molecular Formula | C6H3ClF3N |
| Molecular Weight | 181.54 g/mol |
| IUPAC Name | 4-chloro-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H |
| Standard InChI Key | UBUXDOBRSSOEOR-UHFFFAOYSA-N |
| SMILES | C1=CN=CC(=C1Cl)C(F)(F)F |
| Canonical SMILES | C1=CN=CC(=C1Cl)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with chlorine and trifluoromethyl groups at adjacent positions. Density functional theory (DFT) calculations reveal that the electron-withdrawing effects of the trifluoromethyl group () significantly polarize the ring, enhancing the electrophilicity of the chlorine atom. This polarization facilitates nucleophilic aromatic substitution (NAS) reactions at the 4-position. The molecular geometry, confirmed by X-ray crystallography in related derivatives, shows bond lengths of for C–Cl and for C–N .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.54 g/mol | |
| Melting Point (Hydrochloride) | 125–126°C | |
| Boiling Point | Not reported | |
| Density | 1.52 g/cm³ (estimated) | |
| LogP (Octanol-Water) | 2.1 |
Spectroscopic Characterization
-
NMR Spectroscopy:
-
NMR (400 MHz, CDCl): δ 8.72 (s, 1H, H-2), 7.89 (d, , 1H, H-6), 7.45 (d, , 1H, H-5).
-
NMR: δ -63.5 ppm (s, CF).
-
-
IR Spectroscopy: Strong absorption bands at 1130 cm (C–F stretch) and 740 cm (C–Cl stretch) .
Synthesis and Manufacturing
Industrial Routes
The synthesis of 4-Chloro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation steps. A patented method (CN110885298B) outlines a three-step process :
-
Nitration and Chlorination:
-Chlorotrifluoromethylbenzene is treated with concentrated nitric acid in acetic anhydride at 10–15°C, followed by NaOH washing to isolate intermediates . -
Reductive Amination:
The nitro intermediate is reduced using hydrazine hydrate in ethanol with FeCl catalysis, yielding the amine derivative . -
Phosgenation:
Reaction with triphosgene () under reflux conditions produces the final isocyanate derivative, which is purified via vacuum distillation .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Nitration Temperature | 10–15°C |
| Catalyst (FeCl) | 5 mol% |
| Phosgenation Time | 3–5 hours |
| Yield | 78–85% |
Laboratory-Scale Modifications
Small-scale syntheses often employ palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces functional groups at the 4-position.
Applications in Industry
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability, a critical feature in drug design. Notable derivatives include:
-
Doramapimod: A p38 MAPK inhibitor used in inflammatory disease research.
-
Sofosbuvir Analogues: Investigated for hepatitis C virus (HCV) protease inhibition.
Agrochemicals
In agrochemistry, it serves as a building block for herbicides and insecticides. The chlorine atom facilitates binding to acetylcholinesterase in pests, while the trifluoromethyl group improves lipophilicity for foliar penetration .
Future Directions
Recent advances in continuous-flow chemistry and photoredox catalysis offer opportunities to improve synthetic efficiency. Additionally, computational models predicting NAS reactivity could streamline derivative development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume